MS023
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MS023 is a potent inhibitor of H4R3 and H3R2 methylation in cells . It is a potent, selective, and cell-active inhibitor of human type I protein arginine methyltransferases (PRMTs) inhibitor, with IC50s of 30, 119, 83, 4, and 5 nM for PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, respectively .
Synthesis Analysis
MS023 has been identified as a potent and selective type I PRMT inhibitor, able to promote SMN2 exon 7 inclusion and increase SMN protein levels in a preclinical SMA model, by inhibiting the binding of splicing factor hnRNPA1 to SMN2 pre-mRNA .Molecular Structure Analysis
MS023 is a chemical probe for type I PRMTs . The molecular structure of MS023 is consistent with its function .Chemical Reactions Analysis
MS023 is a potent, selective, and cell-active inhibitor of human type I protein arginine methyltransferases (PRMTs) inhibitor . It has shown to inhibit PRMT1 methyltransferase activity in MCF7 cells .Physical And Chemical Properties Analysis
The molecular weight of MS023 is 287.2 and its molecular formula is C17H25N3O .Aplicaciones Científicas De Investigación
Cancer Therapy Enhancement
MS023 has been identified to have a synergistic effect when combined with PARP inhibitors (PARPi), particularly in non-small cell lung cancer (NSCLC) cell lines. This combination has shown strong synergistic interaction at low nanomolar concentrations, which could potentially enhance cancer therapy .
Spinal Muscular Atrophy Treatment
The compound has been shown to promote SMN2 exon 7 inclusion and increase protein levels in fibroblasts from patients with spinal muscular atrophy (SMA), suggesting a potential therapeutic application for this genetic disorder .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
MS023 has shown promise in the treatment of Spinal muscular atrophy (SMA). It has been found to promote SMN2 exon 7 inclusion and increase SMN protein levels in a preclinical SMA model . Further clinical investigation of PRMT inhibition both as a stand-alone and add-on therapy for SMA patients is warranted .
Propiedades
IUPAC Name |
N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTVWAGUJRUAKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.